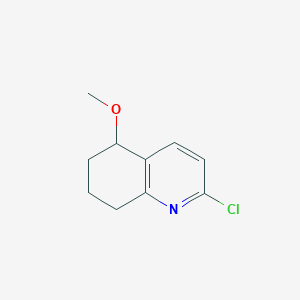

(+)-S-Clevidipine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

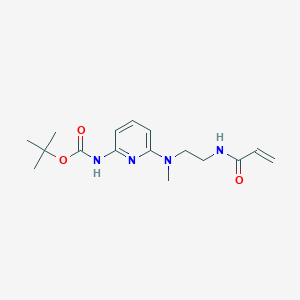

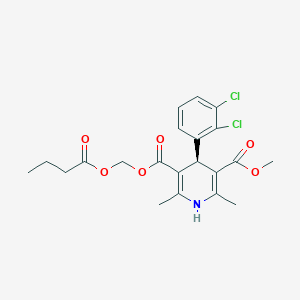

(+)-S-Clevidipine: is a dihydropyridine calcium channel blocker used primarily for the reduction of blood pressure. It is a third-generation intravenous medication that selectively targets vascular smooth muscle, leading to arterial dilation without significantly affecting central venous pressure or cardiac output .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of (+)-S-Clevidipine involves several steps, starting with the preparation of the dihydropyridine core. The key steps include:

Condensation Reaction: The initial step involves the condensation of an aldehyde with a β-keto ester in the presence of ammonia or an amine to form the dihydropyridine ring.

Esterification: The resulting dihydropyridine intermediate undergoes esterification to introduce the ester functional groups.

Chiral Resolution: The final step involves chiral resolution to obtain the desired enantiomer, this compound.

Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Processing: Large reactors are used to carry out the condensation and esterification reactions.

Purification: The crude product is purified using techniques such as crystallization and chromatography.

Chiral Resolution: Advanced chiral separation techniques, such as high-performance liquid chromatography (HPLC), are employed to isolate the desired enantiomer.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: (+)-S-Clevidipine can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

Reduction: Reduction of the ester groups can yield the corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Nucleophiles: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

Oxidation Products: Pyridine derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted esters and amides.

Aplicaciones Científicas De Investigación

Chemistry: : (+)-S-Clevidipine is used as a model compound in the study of calcium channel blockers and their synthesis. It serves as a reference for developing new dihydropyridine derivatives with improved pharmacological properties.

Biology: : In biological research, this compound is used to study the effects of calcium channel blockers on vascular smooth muscle cells. It helps in understanding the mechanisms of arterial dilation and blood pressure regulation.

Medicine: : Clinically, this compound is used for the rapid reduction of blood pressure in hypertensive emergencies. It is particularly useful in surgical settings where precise blood pressure control is critical.

Industry: : In the pharmaceutical industry, this compound is used as a benchmark for the development of new antihypertensive drugs. Its synthesis and production methods are studied to improve manufacturing processes and reduce costs.

Mecanismo De Acción

(+)-S-Clevidipine exerts its effects by inhibiting the influx of extracellular calcium ions across the cell membranes of vascular smooth muscle cells. This inhibition occurs through the following mechanisms:

Deformation of Calcium Channels: this compound deforms the L-type calcium channels, preventing calcium ions from entering the cells.

Inhibition of Ion-Control Gating Mechanisms: It interferes with the gating mechanisms that control the opening and closing of calcium channels.

Interference with Calcium Release: The compound also interferes with the release of calcium from the sarcoplasmic reticulum within the cells.

Comparación Con Compuestos Similares

Similar Compounds

Nifedipine: Another dihydropyridine calcium channel blocker used for hypertension and angina.

Amlodipine: A long-acting dihydropyridine calcium channel blocker used for hypertension and coronary artery disease.

Nicardipine: A dihydropyridine calcium channel blocker used for hypertension and angina.

Uniqueness of (+)-S-Clevidipine

Intravenous Administration: Unlike many other calcium channel blockers, this compound is administered intravenously, allowing for rapid onset and precise control of blood pressure.

Short Half-Life: It has a very short half-life, making it suitable for acute blood pressure management.

Selective Action: this compound selectively targets vascular smooth muscle without significantly affecting cardiac output or central venous pressure, reducing the risk of adverse cardiac effects.

Propiedades

Número CAS |

167356-39-0 |

|---|---|

Fórmula molecular |

C21H23Cl2NO6 |

Peso molecular |

456.3 g/mol |

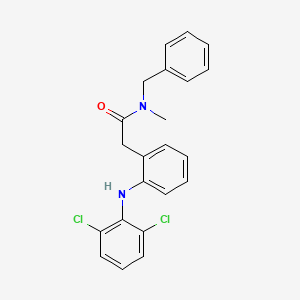

Nombre IUPAC |

5-O-(butanoyloxymethyl) 3-O-methyl (4S)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3/t18-/m0/s1 |

Clave InChI |

KPBZROQVTHLCDU-SFHVURJKSA-N |

SMILES isomérico |

CCCC(=O)OCOC(=O)C1=C(NC(=C([C@@H]1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |

SMILES canónico |

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Butyn-2-ol,4-(4-methoxy-1h-pyrrolo[2,3-c]pyridin-7-yl)-](/img/structure/B8273953.png)

![1-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(4-iodophenyl)urea](/img/structure/B8273965.png)